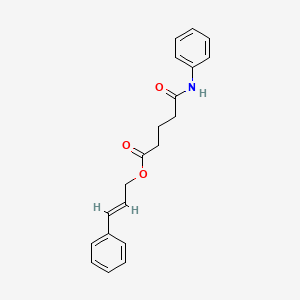
6-Bromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-oxo-2H-1,3-benzoxathiol-5-yl N-cyclohexylcarbamate is a complex organic compound that features a brominated benzoxathiol core linked to a cyclohexylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-oxo-2H-1,3-benzoxathiol-5-yl N-cyclohexylcarbamate typically involves multiple steps:
Bromination: The starting material, 1,3-benzoxathiol, undergoes bromination to introduce the bromine atom at the 6-position.
Oxidation: The brominated intermediate is then oxidized to form the 2-oxo group.
Carbamate Formation: The final step involves the reaction of the oxidized intermediate with cyclohexyl isocyanate to form the N-cyclohexylcarbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-oxo-2H-1,3-benzoxathiol-5-yl N-cyclohexylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The oxo group can participate in redox reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include different oxidation states of the compound.
Hydrolysis: Hydrolysis yields the corresponding amine and carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-oxo-2H-1,3-benzoxathiol-5-yl N-cyclohexylcarbamate has several research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-bromo-2-oxo-2H-1,3-benzoxathiol-5-yl N-cyclohexylcarbamate involves its interaction with specific molecular targets. The bromine atom and oxo group play crucial roles in binding to active sites of enzymes or receptors, potentially inhibiting their activity. The carbamate group may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide
- 4,6-Dibromo-2-oxo-1,3-benzoxathiol-5-yl acetate
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
Uniqueness
6-Bromo-2-oxo-2H-1,3-benzoxathiol-5-yl N-cyclohexylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H14BrNO4S |
|---|---|
Molekulargewicht |
372.24 g/mol |
IUPAC-Name |
(6-bromo-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C14H14BrNO4S/c15-9-6-11-12(21-14(18)20-11)7-10(9)19-13(17)16-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,16,17) |
InChI-Schlüssel |
CKXALMOPEZXTCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)OC2=C(C=C3C(=C2)SC(=O)O3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetyl}hydrazinylidene)butanamide](/img/structure/B15021168.png)
![2-amino-5-(2,4-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15021177.png)
![2-(2-chlorophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15021183.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15021188.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021190.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15021215.png)
![6-(4-Bromophenyl)-2-(2,4-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15021218.png)
![2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15021221.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B15021230.png)

![5-(4-chlorophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15021246.png)
![N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide](/img/structure/B15021247.png)

![6-(3-chloro-4-methoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021252.png)
